3-(3-Chloro-4-fluorophenoxy)pyrrolidine: Physicochemical Profiling, Synthetic Utility, and Applications in Medicinal Chemistry
3-(3-Chloro-4-fluorophenoxy)pyrrolidine: Physicochemical Profiling, Synthetic Utility, and Applications in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the strategic incorporation of halogenated aryloxy scaffolds into saturated nitrogen heterocycles is a proven methodology for developing high-affinity central nervous system (CNS) agents. 3-(3-Chloro-4-fluorophenoxy)pyrrolidine (CAS: 946726-78-9) represents a highly versatile, privileged building block[1]. By combining the metabolic resistance of a di-halogenated phenyl ring with the precisely tunable basicity of a pyrrolidine core, this intermediate serves as a critical precursor for synthesizing monoamine transporter inhibitors, GPCR ligands, and targeted kinase inhibitors.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic workflow via the Mitsunobu reaction, and explores its theoretical pharmacodynamic applications.
Physicochemical and Structural Profiling
To rationally design drugs using 3-(3-Chloro-4-fluorophenoxy)pyrrolidine, one must first understand the physicochemical constraints and advantages of its structural motifs. The molecule consists of two primary domains: the pyrrolidine ring and the 3-chloro-4-fluorophenoxy ether .
Quantitative Data Summary
The following baseline physicochemical parameters dictate the handling, extraction, and synthetic behavior of the free base[2][3].
| Property | Value / Description |
| IUPAC Name | 3-(3-Chloro-4-fluorophenoxy)pyrrolidine |
| CAS Registry Number | 946726-78-9 |
| Molecular Formula | C₁₀H₁₁ClFNO |
| Molecular Weight | 215.65 g/mol |
| Boiling Point | 311.5 ± 42.0 °C (at 760 mmHg) |
| Density | 1.265 ± 0.06 g/cm³ (at 20 °C) |
| SMILES String | O(C1=CC(Cl)=C(F)C=C1)C2CCNC2 |
| Physical State (RT) | Viscous oil (Free base); Solid powder (HCl salt) |
Structural Causality in Drug Design
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The 4-Fluoro Substitution: The introduction of fluorine at the para position of the phenyl ring is a classic bioisosteric replacement. Because the C-F bond is significantly stronger than a C-H bond, it effectively blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, thereby increasing the biological half-life of downstream drug candidates.
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The 3-Chloro Substitution: Chlorine at the meta position increases the overall lipophilicity (LogP) of the scaffold. This is critical for CNS drugs, as enhanced lipophilicity directly correlates with improved blood-brain barrier (BBB) permeability. Furthermore, the electron-withdrawing nature of both halogens modulates the electron density of the ether oxygen, subtly affecting its hydrogen-bond accepting capability.
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The Pyrrolidine Core: The secondary amine of the pyrrolidine ring possesses a pKa typically in the range of 8.5–9.5. At physiological pH (7.4), this nitrogen is protonated, allowing it to form crucial salt-bridge interactions with conserved aspartate residues in target proteins.
Synthetic Methodology: The Mitsunobu-Mediated Etherification
The most robust and stereospecific method for synthesizing aryloxy pyrrolidines is the Mitsunobu reaction [4][5]. This dehydrative redox reaction couples an acidic phenol (3-chloro-4-fluorophenol) with a secondary alcohol (N-Boc-3-hydroxypyrrolidine) using triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD)[6].
Causality of Experimental Choices
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Stereochemical Inversion: The Mitsunobu reaction proceeds via a clean Sₙ2 mechanism[4]. If you require the (S)-enantiomer of the final product, you must start with the (R)-enantiomer of N-Boc-3-hydroxypyrrolidine.
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DIAD over DEAD: Diisopropyl azodicarboxylate (DIAD) is utilized instead of Diethyl azodicarboxylate (DEAD) because DIAD is a liquid over a broader temperature range and presents a slightly lower explosion hazard[7].
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Temperature Control: The initial formation of the betaine intermediate between PPh₃ and DIAD is highly exothermic. Failing to cool the reaction to 0 °C can lead to the degradation of the azodicarboxylate and significantly reduced yields.
Step-by-Step Protocol: Synthesis and Deprotection
Phase 1: Mitsunobu Etherification
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Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq), 3-chloro-4-fluorophenol (1.1 eq), and PPh₃ (1.5 eq) in anhydrous Tetrahydrofuran (THF) (10 mL/g of alcohol).
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Self-Validation: Ensure the THF is strictly anhydrous (Karl Fischer titration < 50 ppm). Moisture will prematurely hydrolyze the betaine intermediate.
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Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DIAD (1.5 eq) dropwise over 30 minutes.
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Observation: The solution will transition to a pale yellow color, indicating the formation of the active phosphonium intermediate.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 6–8 hours[7]. Monitor progression via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting alcohol validates reaction completion.
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Workup & TPPO Removal: Concentrate the mixture under reduced pressure. To remove the notorious triphenylphosphine oxide (TPPO) byproduct, resuspend the crude oil in cold diethyl ether/hexanes (1:1). The TPPO will precipitate as a white solid. Filter through a Celite pad.
Phase 2: Boc-Deprotection 5. Cleavage: Dissolve the purified N-Boc intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours. 6. Isolation: Concentrate to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ until pH > 8. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the free base of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine.
Caption: Synthetic workflow for 3-(3-Chloro-4-fluorophenoxy)pyrrolidine via Mitsunobu etherification and deprotection.
Pharmacological Relevance & Mechanistic Pathways
Aryloxy pyrrolidines are highly privileged pharmacophores in neuropharmacology. The structural topology of 3-(3-Chloro-4-fluorophenoxy)pyrrolidine perfectly aligns with the pharmacophore model required for binding to Monoamine Transporters (MATs) —specifically the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.
The Binding Mechanics
When integrated into a final drug molecule, this scaffold interacts with the transporter via two synergistic mechanisms:
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Ionic Anchoring: The basic nitrogen of the pyrrolidine ring becomes protonated in the synaptic cleft. This positively charged ammonium ion forms a critical, high-affinity salt bridge with a highly conserved Aspartate residue (e.g., Asp98 in human SERT) located in the central binding site (S1 pocket) of the transporter.
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Hydrophobic Packing: The 3-chloro-4-fluorophenyl ring is projected into an adjacent hydrophobic sub-pocket. The halogens participate in multipolar and pi-pi interactions with aromatic residues (like Tyrosine and Phenylalanine) lining the pocket, locking the transporter in an outward-facing conformation and preventing the reuptake of neurotransmitters.
Caption: Pharmacodynamic binding pathway of the aryloxy pyrrolidine scaffold at monoamine transporters.
Handling, Stability, and Safety Protocols
As a laboratory reagent, 3-(3-Chloro-4-fluorophenoxy)pyrrolidine requires stringent handling protocols to maintain its integrity and ensure operator safety[2].
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Storage Conditions: The free base is susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). It must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. For long-term storage, converting the free base to its hydrochloride (HCl) salt is highly recommended to ensure thermodynamic stability.
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Reagent Safety (DIAD): When performing the synthesis, note that azodicarboxylic esters (like DIAD) are susceptible to explosive decomposition when subjected to high heat, impact, or friction[7]. Always use DIAD as a solution (typically 40% in toluene or pure liquid handled with blast shields) and never heat the neat reagent.
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PPE Requirements: Standard BSL-1/BSL-2 chemical hygiene applies. Nitrile gloves, safety goggles, and a fume hood are mandatory, as halogenated organics can be severe skin and eye irritants[2].
References
- ChemicalBook. "3-(3-CHLORO-4-FLUOROPHENOXY)PYRROLIDINE - Safety Data Sheet." ChemicalBook.
- CymitQuimica. "CAS 946726-78-9: 3-(3-Chloro-4-fluorophenoxy)pyrrolidine." CymitQuimica.
- Organic Chemistry Portal. "Mitsunobu Reaction." Organic Chemistry Portal.
- Organic-Synthesis. "Mitsunobu reaction - General Procedure." Organic Synthesis.
- National Institutes of Health (NIH) / PMC. "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review." PMC.
Sources
- 1. 3-(3-Chloro-4-fluorophenoxy)pyrrolidine , 946726-78-9 - CookeChem [cookechem.com]
- 2. 3-(3-CHLORO-4-FLUOROPHENOXY)PYRROLIDINE - Safety Data Sheet [chemicalbook.com]
- 3. CAS 946726-78-9: 3-(3-Chloro-4-fluorophenoxy)pyrrolidine [cymitquimica.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
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